Dimethyl anthracene-2,7-dicarboxylate

Description

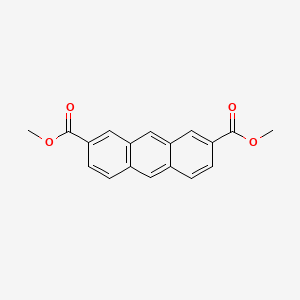

Dimethyl anthracene-2,7-dicarboxylate is an ester derivative of anthracene-2,7-dicarboxylic acid (CAS: 267667-77-6), with the molecular formula C₁₈H₁₄O₄ and a molecular weight of 294.30 g/mol . It is synthesized via esterification of the parent dicarboxylic acid or through cycloaddition reactions involving dimethyl acetylenedicarboxylate (DMAD) . The compound features two methyl ester groups at the 2- and 7-positions of the anthracene core, a planar polyaromatic system known for its electronic conjugation and utility in materials science. Applications include organic electronics, coordination chemistry (as a ligand), and synthetic intermediates for bioactive molecules .

Properties

CAS No. |

90287-28-8 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

dimethyl anthracene-2,7-dicarboxylate |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)13-5-3-11-7-12-4-6-14(18(20)22-2)9-16(12)10-15(11)8-13/h3-10H,1-2H3 |

InChI Key |

BZWGDJMADRJDDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC3=C(C=CC(=C3)C(=O)OC)C=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Oxidation to Anthracene-2,7-Dicarboxylic Acid

2,7-Dimethylanthracene undergoes oxidation under strongly acidic conditions using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction proceeds via radical intermediates, with the methyl groups at the 2- and 7-positions selectively oxidized to carboxylic acids.

$$

\text{2,7-Dimethylanthracene} + 4\text{KMnO}4 + 6\text{H}2\text{SO}4 \rightarrow \text{Anthracene-2,7-dicarboxylic Acid} + 4\text{MnSO}4 + 2\text{K}2\text{SO}4 + 10\text{H}_2\text{O}

$$

Key parameters include:

- Temperature : 80–100°C

- Solvent : Sulfuric acid (1–3 M)

- Reaction Time : 12–24 hours

The crude product is purified via recrystallization from ethanol, yielding anthracene-2,7-dicarboxylic acid as a yellow crystalline solid.

Esterification with Methanol

The dicarboxylic acid is esterified using methanol in the presence of a Brønsted acid catalyst (e.g., concentrated H₂SO₄):

$$

\text{Anthracene-2,7-dicarboxylic Acid} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + 2\text{H}2\text{O}

$$

Optimized Conditions :

- Molar Ratio : 1:20 (acid:methanol)

- Catalyst Loading : 5–10% v/v H₂SO₄

- Reflux Duration : 6–8 hours

This method achieves yields of 65–75%, with purity confirmed via ¹H NMR (δ 8.5–8.7 ppm, aromatic protons; δ 3.9 ppm, methyl esters).

Direct introduction of carboxylate groups via carbonylation offers a single-step alternative.

Reaction Mechanism

2,7-Dibromoanthracene reacts with carbon monoxide (CO) and methanol under palladium catalysis to form the dimethyl ester:

$$

\text{2,7-Dibromoanthracene} + 2\text{CO} + 2\text{CH}3\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} + 2\text{HBr}

$$

Catalytic System :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0)

- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

- Solvent : Dimethylformamide (DMF)

Process Optimization

- CO Pressure : 30–50 bar

- Temperature : 120–150°C

- Reaction Time : 24–48 hours

This method achieves 60–70% yields, bypassing the need for intermediate isolation.

Friedel-Crafts Acylation of Anthracene

While less common, Friedel-Crafts acylation enables direct functionalization of the anthracene core.

Acylation at the 2- and 7-Positions

Anthracene reacts with acetyl chloride in the presence of AlCl₃, forming 2,7-diacetylanthracene. Subsequent oxidation and esterification yield the target compound:

$$

\text{Anthracene} + 2\text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2,7-Diacetylanthracene} \xrightarrow[\text{HNO}3]{\text{KMnO}4} \text{Anthracene-2,7-dicarboxylic Acid} \xrightarrow{\text{CH}_3\text{OH}} \text{this compound}

$$

Challenges :

- Poor regioselectivity (competing 1,4- and 9,10-adducts)

- Requires chromatographic separation to isolate the 2,7-isomer

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation-Esterification | 2,7-Dimethylanthracene | 2 | 65–75% | High purity; scalable | Multi-step; harsh oxidation conditions |

| Pd-Catalyzed Carbonylation | 2,7-Dibromoanthracene | 1 | 60–70% | Single-step; avoids intermediates | High CO pressure; costly catalyst |

| Friedel-Crafts Acylation | Anthracene | 3 | 40–50% | Direct functionalization | Low regioselectivity; complex purification |

Chemical Reactions Analysis

Dimethyl anthracene-2,7-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the anthracene ring. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anthracene-2,7-dicarboxylic acid is an aromatic compound with carboxylic acid groups at the 2 and 7 positions of its anthracene structure, consisting of three linearly fused benzene rings. It exhibits interesting photophysical and photochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of anthracene-2,7-dicarboxylic acid can be achieved through several methods:

- Friedel-Crafts Acylation: Acylation of anthracene using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Oxidation of Anthracene Derivatives: Oxidation of anthracene derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce carboxylic acid groups at specific positions.

- Metal-Catalyzed Reactions: Metal-catalyzed reactions, such as those involving cobalt or zinc, can be used to synthesize substituted anthracenes, including this compound.

Chemical Reactions Analysis

Anthracene-2,7-dicarboxylic acid undergoes various chemical reactions:

- Oxidation: Further oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.

- Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring, altering its properties and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anthracene-2,7-dicarboxylic acid has a wide range of applications in scientific research:

- Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Biology: The compound’s fluorescent properties make it useful as a probe in biological imaging and sensing applications.

- Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents. It can undergo electron transfer reactions when exposed to light, generating reactive oxygen species (ROS) that can induce cell death in cancerous tissues.

- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Biological Activities

Research has indicated several biological activities associated with ADCA and its derivatives:

- Anticancer Properties: Studies have shown that anthracene derivatives exhibit cytotoxic effects against various cancer cell lines. ADCA has been evaluated for its ability to induce apoptosis in squamous cell carcinoma cells, demonstrating significant cell death at concentrations around 50 mM.

- Antimicrobial Activity: Some derivatives of anthracene compounds have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Drug Delivery Systems: ADCA's properties allow it to be utilized in drug delivery systems, enhancing the efficacy of therapeutic agents through targeted delivery mechanisms.

Mechanism of Action

The mechanism of action of dimethyl anthracene-2,7-dicarboxylate involves its interaction with molecular targets through its aromatic ring system. The compound can undergo photoinduced electron transfer reactions, making it useful in photodynamic therapy. It can also interact with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

A. Anthracene-1,5-dicarboxylic Acid Derivatives

- 9,10-Dioxo-9,10-dihydroanthracene-1,5-dicarboxylic Acid ():

- Substitution at 1,5-positions introduces ketone groups at 9,10-positions, reducing aromaticity compared to dimethyl anthracene-2,7-dicarboxylate.

- Applications: Primarily in coordination polymers due to chelating carboxylate groups.

- Reactivity: The oxo groups enable redox activity, unlike the purely aromatic esterified analog .

B. Diethyl Porphyrin Dicarboxylates ():

- Diethyl 3,8,13,18-tetramesityl-12,17-dimethylporphyrin-2,7-dicarboxylate: Core Structure: Porphyrin macrocycle vs. anthracene. Solubility: Bulkier ethyl esters and mesityl groups enhance solubility in non-polar solvents compared to methyl esters. Applications: Photodynamic therapy and catalysis, contrasting with anthracene derivatives’ electronic applications .

C. Indoloindole Dicarboxylates ():

- Dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate :

Substituent and Functional Group Variations

| Compound | Substituent Positions | Ester Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 2,7 | Methyl | 294.30 | High conjugation, planar structure |

| Diethyl porphyrin-2,7-dicarboxylate | 2,7 | Ethyl | ~800 (estimated) | Macrocyclic, photodynamic activity |

| Anthracene-1,5-dicarboxylic acid | 1,5 | Carboxylic | 266.25 | Chelating ligand, redox-active |

Physical and Chemical Properties

- Solubility : Methyl esters (this compound) are less lipophilic than ethyl or benzyl esters (e.g., diethyl porphyrin dicarboxylates) .

- Thermal Stability : Anthracene derivatives exhibit higher thermal stability (>250°C) compared to porphyrins, which decompose above 200°C .

- Spectroscopy : IR spectra of anthracene dicarboxylates show strong C=O stretches at ~1700 cm⁻¹, while porphyrins display characteristic Soret bands at ~400 nm .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling dimethyl anthracene-2,7-dicarboxylate in laboratory settings?

- Methodological Answer : Researchers must use Class I, Type B biological safety hoods for mixing/handling to prevent inhalation exposure . Personal protective equipment (PPE), including nitrile gloves, flame-retardant lab coats, and sealed goggles, is mandatory. Contaminated surfaces should be cleaned using HEPA-filtered vacuums or wet methods to avoid dust dispersion . Storage requires airtight containers in dry, ventilated areas, away from ignition sources .

Q. How can this compound be synthesized, and what are common purification challenges?

- Methodological Answer : Synthesis typically involves esterification of anthracene-2,7-dicarboxylic acid with methanol under acid catalysis. Key challenges include managing byproducts from incomplete esterification. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm). Compare coupling constants to anthracene derivatives .

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (m/z = 296.3 for C₁₈H₁₆O₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or diene/dienophile steric effects. Systematically test reaction conditions:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) .

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Kinetic Analysis : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction times .

Q. What experimental strategies mitigate low yields in photochemical applications of this compound?

- Methodological Answer : Low yields may result from aggregation-caused quenching (ACQ) or solvent-dependent excited-state behavior. Solutions include:

- Solvent Engineering : Use degassed THF or DCM to minimize oxygen quenching .

- Co-Crystallization : Co-crystallize with electron-deficient aromatics to enhance π-π interactions and fluorescence .

- Time-Resolved Spectroscopy : Employ transient absorption spectroscopy to identify non-radiative decay pathways .

Q. How should researchers design studies to investigate the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–11) with LC-MS monitoring to detect degradation products (e.g., anthracene dicarboxylic acid) .

- Photodegradation Assays : Expose samples to UV light (254 nm) in environmental chambers and quantify degradation via GC-MS .

- Ecotoxicity Screening : Use Daphnia magna or algal models to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.